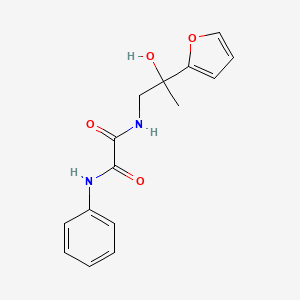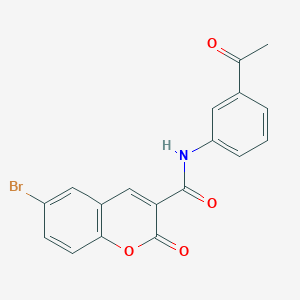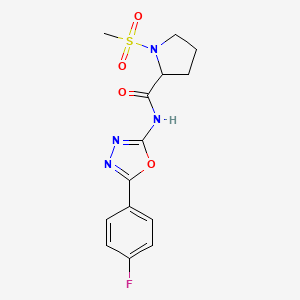![molecular formula C8H15NO B2760841 3-[(Cyclopropylamino)methyl]cyclobutan-1-ol CAS No. 1489515-41-4](/img/structure/B2760841.png)
3-[(Cyclopropylamino)methyl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Cyclopropylamino)methyl]cyclobutan-1-ol” is a chemical compound with the CAS Number: 1489515-41-4 . It has a molecular weight of 141.21 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H15NO . The InChI Code is 1S/C8H15NO/c10-8-3-6(4-8)5-9-7-1-2-7/h6-10H,1-5H2 .Physical And Chemical Properties Analysis
The physical form of “this compound” is an oil . The compound is stored at a temperature of 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties were not specified in the sources I found.Scientific Research Applications
Synthesis and Molecular Complexity
Lewis Acid-Catalyzed Reactions : Research by Yao and Shi (2007) on arylmethylenecyclopropanes showed that these compounds could react with 3-methoxy-1,3,3-triarylprop-1-yne or 1,1,3-triarylprop-2-yn-1-ol in the presence of Lewis acid BF3.OEt2, leading to the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives under mild conditions. This study highlights the versatility of cyclobutane derivatives in synthetic chemistry, particularly in the construction of complex molecular structures through cascade reactions (Yao & Shi, 2007).
Catalytic Synthesis : Feng et al. (2019) described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes. This research underscores the potential of cyclobutane derivatives in the catalytic synthesis of biologically active compounds featuring multiple substituents and stereocenters, demonstrating their importance in the development of new synthetic methods (Feng et al., 2019).
Biological and Medicinal Chemistry Applications
Antimicrobial Activity : Cukurovalı et al. (2002) studied Schiff base ligands containing cyclobutane and thiazole rings, along with their metal complexes, for their antimicrobial activities. The results showed that some complexes exhibited significant activity against various microorganisms, indicating the potential of cyclobutane derivatives in the development of new antimicrobial agents (Cukurovalı et al., 2002).
PTP1B Inhibition : Liang et al. (2013) discovered unprecedented diterpenoids from the soft coral Sarcophyton trocheliophorum, featuring a cyclobutane ring system. One of these compounds exhibited significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. This finding highlights the potential of cyclobutane derivatives in the discovery of new inhibitors for therapeutically relevant enzymes (Liang et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
3-[(cyclopropylamino)methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-3-6(4-8)5-9-7-1-2-7/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNUAPYJBIFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)

![4-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2760763.png)

![2-[3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethan-1-amine](/img/structure/B2760766.png)
![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)
![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)
![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)




![N-(benzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2760780.png)
![Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2760781.png)
